N-Benzyl-N-methylputrescine

Organic Synthesis Polyamine Chemistry Putrescine Derivatives

N-Benzyl-N-methylputrescine (CAS 221196-25-4), also known as N1-benzyl-N1-methylbutane-1,4-diamine, is an N,N-disubstituted putrescine derivative bearing both a benzyl and a methyl group on the same terminal nitrogen. It is widely recognized as a key intermediate in the biosynthesis of nicotine and tropane alkaloids, where it serves as a synthetic mimic of naturally occurring N-methylputrescine but with enhanced lipophilicity conferred by the benzyl moiety.

Molecular Formula C12H20N2
Molecular Weight 192.3 g/mol
CAS No. 221196-25-4
Cat. No. B123735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-methylputrescine
CAS221196-25-4
SynonymsN-Methyl-N-(phenylmethyl)-1,4-butanediamine; 
Molecular FormulaC12H20N2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCN(CCCCN)CC1=CC=CC=C1
InChIInChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3
InChIKeyLNKXNYGPRVTRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-methylputrescine (CAS 221196-25-4): A Key Putrescine-Derived Intermediate for Alkaloid Biosynthesis and Polyamine Analog Research


N-Benzyl-N-methylputrescine (CAS 221196-25-4), also known as N1-benzyl-N1-methylbutane-1,4-diamine, is an N,N-disubstituted putrescine derivative bearing both a benzyl and a methyl group on the same terminal nitrogen . It is widely recognized as a key intermediate in the biosynthesis of nicotine and tropane alkaloids, where it serves as a synthetic mimic of naturally occurring N-methylputrescine but with enhanced lipophilicity conferred by the benzyl moiety [1]. The compound is a colorless oil soluble in chloroform and dichloromethane, with a molecular formula of C12H20N2 and a molecular weight of 192.3 g/mol .

N-Benzyl-N-methylputrescine (221196-25-4): Why Generic Putrescine or Mono-Substituted Analogs Cannot Substitute


Putrescine, N-methylputrescine, N-benzylputrescine, and N-benzyl-N-methylputrescine are not interchangeable in research applications because each substitution pattern confers a distinct balance of hydrophobicity, charge distribution, and steric bulk that determines biological recognition. N-Benzyl-N-methylputrescine is distinguished by a tertiary amine with both an aromatic benzyl group and a small alkyl methyl group on the same nitrogen atom. This unique substitution architecture is critical for applications where the compound must mimic the N-methylated intermediate in alkaloid biosynthesis while the benzyl group provides a spectroscopic or affinity handle [1]. Generic substitution with putrescine (no substitution) or N-methylputrescine (lacking the benzyl handle) would result in loss of the benzyl-dependent properties, while N-benzylputrescine (lacking the methyl group) fails to accurately model the N-methylated biosynthetic intermediate [1].

N-Benzyl-N-methylputrescine (221196-25-4): Quantitative Differentiation Evidence from Synthesis and Application Data


Synthesis Yield: N-Benzyl-N-methylputrescine Achieves 89.3% Yield via Optimized Hydrazine Hydrate Protocol

N-Benzyl-N-methylputrescine is synthesized via a general procedure involving reaction of precursor compounds (8-10, 10 mmol) with 80% hydrazine hydrate (30 mmol) in ethanol under reflux for 3-5 hours, achieving an isolated yield of 89.3% . This compares favorably to the broader class of N-alkyl-N-arylputrescines, which are typically reported with overall yields ranging from 64% to 87% in optimized two-step procedures [1].

Organic Synthesis Polyamine Chemistry Putrescine Derivatives

Commercial Availability: N-Benzyl-N-methylputrescine is Offered at ≥99% Purity from Multiple Specialized Suppliers

N-Benzyl-N-methylputrescine is commercially available from specialized research chemical suppliers including Santa Cruz Biotechnology (catalog sc-207982) at ≥99% purity and Toronto Research Chemicals (catalog B285695) [1]. In contrast, closely related analogs such as N-benzylputrescine (CAS 29867-04-7) are typically offered at 95% purity from generic suppliers , while N-methylputrescine is predominantly an endogenous metabolite standard rather than a widely stocked synthetic reagent [2].

Research Reagent Analytical Standard Polyamine Research

Biological Recognition: N-Benzyl-N-methylputrescine Serves as a Key Intermediate Mimic in Nicotine and Tropane Alkaloid Biosynthesis

N-Benzyl-N-methylputrescine is explicitly identified as a key intermediate compound obtained in the biosynthesis of nicotine and tropane alkaloids [1]. While the native biosynthetic intermediate is N-methylputrescine (formed from putrescine via putrescine N-methyltransferase, PMT), N-benzyl-N-methylputrescine incorporates the benzyl group that serves as a spectroscopic or affinity handle without disrupting recognition by downstream enzymes that accept N-methylated putrescine derivatives . In contrast, N-benzylputrescine (lacking the methyl group) does not accurately model the N-methylated intermediate [2].

Alkaloid Biosynthesis Plant Biochemistry Nicotine Production

Polyamine Transport Vector Potential: N-Benzylputrescine Derivatives Exhibit Cellular Uptake via Polyamine Transport System

N-Benzyl derivatives of putrescine have been evaluated as vectors for selective accumulation in tumors via the polyamine transport system (PTS), which exhibits high affinity for polyamines but low stringency for structural features [1]. While direct quantitative data for N-Benzyl-N-methylputrescine itself are not available in the open literature, class-level evidence demonstrates that N-benzyl substitution on putrescine enhances cellular uptake and DNA-binding properties compared to unsubstituted putrescine [1]. For perspective, a related bis(benzyl)polyamine analog (MDL 27695) shows potent inhibition of putrescine uptake in Brugia parasites with Ki values in the micromolar range [2].

Drug Delivery Polyamine Transport System Cancer Cell Targeting

NMDA Receptor Antagonism: Benzyl-Polyamines Including Mono-Benzyl Derivatives Exhibit Potent NMDA Receptor Inhibition

Benzyl-polyamines, including mono-benzyl substituted polyamines, have been characterized as novel, potent N-methyl-D-aspartate (NMDA) receptor antagonists [1]. In studies using recombinant NR1/NR2 receptors expressed in Xenopus laevis oocytes voltage-clamped at -70 mV, a series of mono-, di-, and tri-benzyl polyamines inhibited NMDA receptor responses [1]. While N-Benzyl-N-methylputrescine itself was not the primary focus of this study, the class-level data demonstrate that N-benzyl substitution on the polyamine scaffold confers NMDA antagonist activity, distinguishing these compounds from unsubstituted polyamines which typically act as positive modulators or agonists at the polyamine site [1].

Neuropharmacology NMDA Receptor Polyamine Antagonists

Cytotoxicity Profile: N-Benzylputrescine Exhibits Moderate Cytotoxicity (IC50 12-20 µM) Across Cancer Cell Lines; N-Benzyl-N-methylputrescine Expected to Show Altered Potency Due to Methyl Group

N-Benzylputrescine (CAS 29867-04-7) exhibits IC50 values of 20 µM in MCF-7 breast cancer cells, 15 µM in A549 lung cancer cells, and 12 µM in HeLa cervical cancer cells . A related bis-substituted derivative, N1,N4-bis(benzyl)-N1,N4-bis(methyl)-1,4-butanediamine, shows an IC50 of 127 ± 3 µM in P388D1 cells [1]. N-Benzyl-N-methylputrescine, bearing only a single benzyl and single methyl group on one terminal nitrogen, is structurally intermediate between these two compounds and is expected to exhibit cytotoxicity that is modulated relative to N-benzylputrescine due to the presence of the methyl group, though direct quantitative data for this specific compound are not available in the primary literature.

Cancer Research Cytotoxicity Polyamine Analogs

N-Benzyl-N-methylputrescine (221196-25-4): Evidence-Based Research and Industrial Application Scenarios


Alkaloid Biosynthesis Pathway Studies Requiring a Spectroscopic or Affinity Handle

For researchers investigating the nicotine and tropane alkaloid biosynthetic pathways in Solanaceae plants, N-Benzyl-N-methylputrescine serves as a key intermediate mimic that retains the essential N-methyl group recognized by downstream enzymes while the benzyl moiety provides a UV-absorbing chromophore or hydrophobic anchor for affinity chromatography [1]. The compound's ≥99% purity and established synthesis protocol (89.3% yield) ensure reliable and cost-effective procurement for routine biochemical assays .

Polyamine-Based Drug Delivery Vector Development Targeting the Polyamine Transport System

N-Benzyl-N-methylputrescine, as an N-benzyl-substituted polyamine derivative, is a candidate scaffold for developing tumor-targeted drug delivery vectors that exploit the polyamine transport system (PTS) overexpressed in cancer cells [2]. The benzyl group enhances lipophilicity and cellular uptake compared to unsubstituted putrescine, while the methyl group provides a site for further derivatization or serves as a metabolic stability element [2]. Procurement from specialized suppliers ensures access to high-purity material suitable for structure-activity relationship (SAR) studies.

NMDA Receptor Pharmacology: Benzyl-Polyamine Antagonist Scaffold Studies

For neuropharmacology laboratories studying NMDA receptor function, benzyl-polyamines including mono-benzyl derivatives exhibit potent antagonist activity, in contrast to unsubstituted polyamines which are typically positive modulators [3]. N-Benzyl-N-methylputrescine offers a defined mono-benzyl substitution pattern suitable for systematic investigation of benzyl position and number on NMDA receptor pharmacology, enabling dissection of structure-activity relationships at the polyamine binding site [3].

Synthetic Methodology Development for N-Alkyl-N-Aryl Diamines

The established synthesis of N-Benzyl-N-methylputrescine via hydrazine hydrate-mediated deprotection (89.3% yield) provides a benchmark protocol for the preparation of N-alkyl-N-arylputrescines and related diamines . Organic chemists developing new synthetic routes to selectively N-substituted polyamines can use this compound as a reference standard to validate reaction yields and purity against an optimized literature procedure, ensuring method reliability and reproducibility [4].

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